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molecular formula C6H6NNaO B8685773 Phenol, 3-amino-, sodium salt CAS No. 38171-54-9

Phenol, 3-amino-, sodium salt

Cat. No. B8685773
M. Wt: 131.11 g/mol
InChI Key: VLDROEPDJWRSGR-UHFFFAOYSA-M
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Patent
US05045625

Procedure details

Another three-necked flask equipped with a Dean-Stark water separator, condenser, nitrogen inlet and outlet, thermometer and a mechanical stirrer is charged with 261.91 grams (2.4 moles) of meta-aminophenol, 192 grams (2.4 moles) of 50% aqueous sodium hydroxide and 720 milliliters of toluene. The mixture is heated at 100°-140° C. for three hours to remove all of the water and toluene and provide sodium meta-aminophenolate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
261.91 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
720 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+:11]>C1(C)C=CC=CC=1>[NH2:2][C:3]1[CH:4]=[C:5]([O-:9])[CH:6]=[CH:7][CH:8]=1.[Na+:11] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
261.91 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
192 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
720 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 100°-140° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove all of the water and toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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